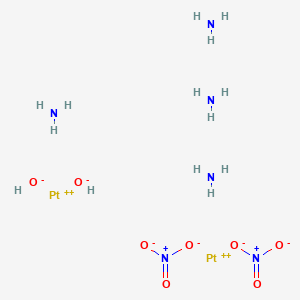
Platinum(2+), hexaamminedi-N-hydroxydi-, dinitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum(2+), hexaamminedi-N-hydroxydi-, dinitrate is a complex chemical compound with the formula H14N6O8Pt2. It is known for its unique structure and properties, making it a subject of interest in various scientific fields. This compound is characterized by the presence of platinum ions coordinated with ammine and hydroxyl groups, along with nitrate ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Platinum(2+), hexaamminedi-N-hydroxydi-, dinitrate typically involves the reaction of platinum salts with ammonia and hydroxylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the resulting product is purified through crystallization. The specific reaction conditions, such as temperature, pH, and concentration of reactants, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional steps such as filtration, drying, and packaging are incorporated to ensure the quality and stability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Platinum(2+), hexaamminedi-N-hydroxydi-, dinitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of platinum.
Reduction: It can be reduced to lower oxidation states or elemental platinum.
Substitution: Ligand substitution reactions can occur, where the ammine or hydroxyl groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or hydrazine are employed.
Substitution: Ligand exchange reactions are facilitated by using excess ligands or by altering the pH and temperature.
Major Products Formed
The major products formed from these reactions include various platinum complexes with different ligands, as well as elemental platinum in the case of complete reduction.
Wissenschaftliche Forschungsanwendungen
Platinum(2+), hexaamminedi-N-hydroxydi-, dinitrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: The compound is studied for its potential biological activity, including its interaction with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known efficacy of other platinum-based drugs.
Industry: It is used in the production of advanced materials, such as catalysts for fuel cells and other energy-related applications.
Wirkmechanismus
The mechanism of action of Platinum(2+), hexaamminedi-N-hydroxydi-, dinitrate involves its interaction with molecular targets such as DNA and proteins. The compound can form coordination complexes with these biomolecules, leading to changes in their structure and function. This interaction can disrupt cellular processes, making it a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: A platinum compound used in chemotherapy with a distinct mechanism of action.
Uniqueness
Platinum(2+), hexaamminedi-N-hydroxydi-, dinitrate is unique due to its specific ligand arrangement and the presence of both ammine and hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
62048-58-2 |
|---|---|
Molekularformel |
H14N6O8Pt2 |
Molekulargewicht |
616.3 g/mol |
IUPAC-Name |
azane;platinum(2+);dihydroxide;dinitrate |
InChI |
InChI=1S/2NO3.4H3N.2H2O.2Pt/c2*2-1(3)4;;;;;;;;/h;;4*1H3;2*1H2;;/q2*-1;;;;;;;2*+2/p-2 |
InChI-Schlüssel |
IXHULNKVGKIYJG-UHFFFAOYSA-L |
Kanonische SMILES |
N.N.N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[OH-].[OH-].[Pt+2].[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-bromo-N'-[(2-iodophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B14169528.png)
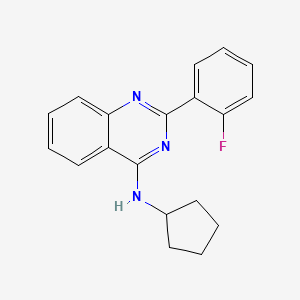
![2-Butenamide,N-[2,5-bis(trifluoromethyl)phenyl]-2-cyano-3-hydroxy-,(2Z)-](/img/structure/B14169538.png)
![3-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14169543.png)
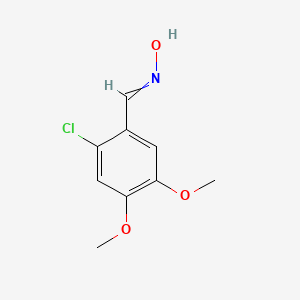
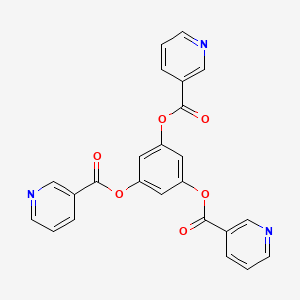
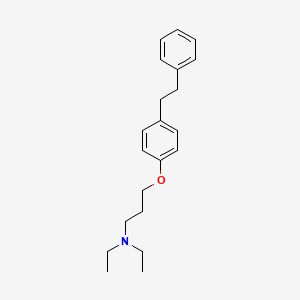

![N-(3-(1H-imidazol-1-yl)propyl)-2-((3,4,8,8-tetramethyl-2-oxo-2,8,9,10-tetrahydropyrano[2,3-f]chromen-5-yl)oxy)acetamide](/img/structure/B14169574.png)

![5-(4-fluorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14169590.png)
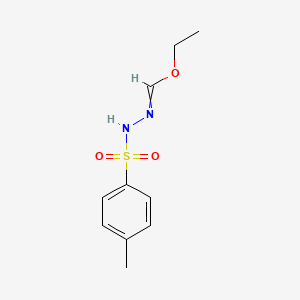
![ethyl 3-{[(E)-(diethylamino)methylidene]amino}-5-methyl-1H-indole-2-carboxylate](/img/structure/B14169615.png)
![methyl 2-[(5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetate](/img/structure/B14169620.png)
